molecular formula C₁₄H₂₃NO₃ B128328 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol CAS No. 870076-72-5

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

Cat. No. B128328
CAS RN: 870076-72-5
M. Wt: 253.34 g/mol
InChI Key: UMHASVFLCHGDPW-UHFFFAOYSA-N
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Description

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, also known as TB-HMP, is a phenol derivative that has been studied for its various applications in scientific research. This compound is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in a variety of applications, including as a substrate for enzyme-catalyzed reactions and as a reagent for organic synthesis. In addition, TB-HMP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

properties

IUPAC Name

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHASVFLCHGDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

CAS RN

870076-72-5
Record name 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
Reactant of Route 5
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

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